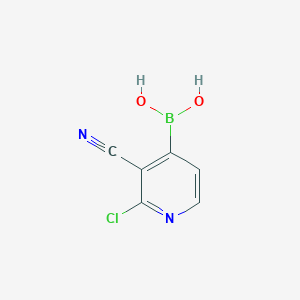
(2-Chloro-3-cyanopyridin-4-yl)boronic acid
説明
“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H4BClN2O2 . It has been used as a reactant for the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis Analysis
The synthesis of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” involves several steps. The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular structure of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyridine ring, which also carries a chlorine atom and a cyano group .Chemical Reactions Analysis
“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
“(2-Chloro-3-cyanopyridin-4-yl)boronic acid” has a molecular weight of 182.37 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 182.0054352 g/mol . The compound is solid at room temperature .科学的研究の応用
Synthesis of Pyrrolopyridine Inhibitors
This compound serves as an intermediate in the preparation of pyrrolopyridine inhibitors targeting mitogen-activated protein kinase-activated protein kinase 2 (MK-2) . These inhibitors are significant in the study of inflammatory diseases and cancer due to MK-2’s role in cytokine production .
Scaffold for MMP-13 Inhibitors
It is utilized to synthesize pyridinyl-tetrazoles, which act as a scaffold to identify matrix MMP-13 inhibitors . These inhibitors are explored for the treatment of osteoarthritis, focusing on the enzyme’s role in cartilage breakdown .
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety of this compound is pivotal in Suzuki-Miyaura cross-coupling reactions . This application is widely used in organic chemistry to form carbon-carbon bonds, contributing to the synthesis of various organic compounds .
Sensing Applications
Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases, which makes them useful in various sensing applications. These can range from homogeneous assays to heterogeneous detection systems .
Preparation of Arylazabicyclooctane Derivatives
It is used in the preparation of arylazabicyclooctane derivatives, which are potential arginine vasopressin receptor antagonists . These antagonists have therapeutic potential in treating conditions like hyponatremia .
Organoboron Compound Transformations
As an organoboron compound, it can be transformed into a broad range of functional groups through reactions such as oxidations, aminations, halogenations, and C-C bond formations. This versatility makes it a valuable building block in organic synthesis .
Safety and Hazards
The safety information available for “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
将来の方向性
The future directions for the use of “(2-Chloro-3-cyanopyridin-4-yl)boronic acid” and similar compounds are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
特性
IUPAC Name |
(2-chloro-3-cyanopyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClN2O2/c8-6-4(3-9)5(7(11)12)1-2-10-6/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPLECXGTZJQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660620 | |
| Record name | (2-Chloro-3-cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878194-88-8 | |
| Record name | (2-Chloro-3-cyanopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



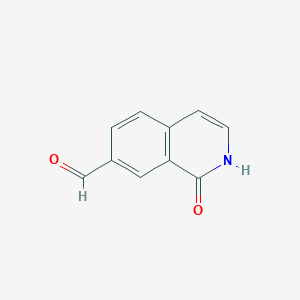
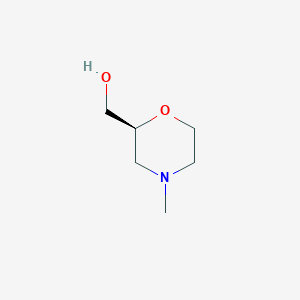

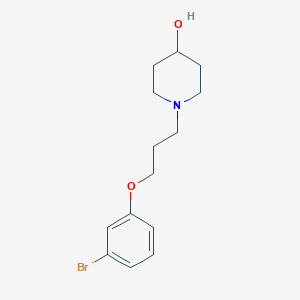
![4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoic acid](/img/structure/B1388110.png)
![3-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388113.png)

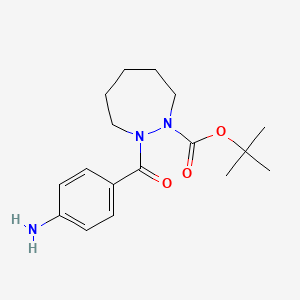
![4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1388121.png)
![[2-(Pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1388122.png)
![2-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1388123.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate](/img/structure/B1388125.png)
![3-Oxo-3-[4-(1-pyrrolidinyl)phenyl]propanenitrile](/img/structure/B1388126.png)